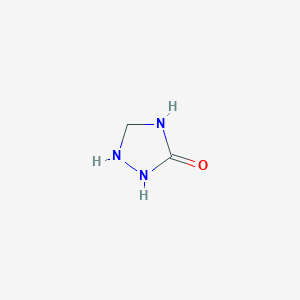

1,2,4-Triazolidin-3-one

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1,2,4-Triazolidin-3-one is a heterocyclic compound that contains a five-membered ring with three nitrogen atoms and one oxygen atom

準備方法

Synthetic Routes and Reaction Conditions

1,2,4-Triazolidin-3-one can be synthesized through several methods. One common approach involves the reaction of semicarbazide hydrochloride with formic acid . Another method includes the oxidative cyclization of ketone thiosemicarbazones using oxidizing agents such as manganese dioxide, ferric chloride hexahydrate, hydrogen peroxide, or m-chloroperbenzoic acid .

Industrial Production Methods

Industrial production of this compound typically involves the use of scalable and efficient synthetic routes. The use of heterogeneous catalysts, such as bismuth on zirconium oxide, has been reported to provide high yields and short reaction times . Microwave-assisted synthesis and solvent-free conditions are also employed to enhance the efficiency and eco-friendliness of the production process .

化学反応の分析

Types of Reactions

1,2,4-Triazolidin-3-one undergoes various chemical reactions, including:

Oxidation: Oxidative cyclization of ketone thiosemicarbazones to form 1,2,4-triazolidin-3-thiones.

Reduction: Reduction reactions can modify the functional groups attached to the triazolidinone ring.

Substitution: Nucleophilic substitution reactions can introduce different substituents onto the triazolidinone ring.

Common Reagents and Conditions

Oxidizing Agents: Manganese dioxide, ferric chloride hexahydrate, hydrogen peroxide, m-chloroperbenzoic acid.

Major Products

The major products formed from these reactions include various substituted 1,2,4-triazolidin-3-thiones and other heterocyclic derivatives .

科学的研究の応用

1,2,4-Triazolidin-3-one and its derivatives have numerous applications in scientific research:

Medicinal Chemistry: They are investigated for their potential as acetylcholinesterase inhibitors, which could be useful in treating neurodegenerative diseases.

Biological Activity: These compounds exhibit significant free radical scavenging activity, making them potential candidates for antioxidant therapies.

Materials Science: The unique structure of this compound makes it a valuable building block for the synthesis of advanced materials with specific properties.

作用機序

The mechanism of action of 1,2,4-Triazolidin-3-one involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . The compound’s antioxidant activity is attributed to its ability to scavenge free radicals and reduce oxidative stress .

類似化合物との比較

1,2,4-Triazolidin-3-one can be compared with other similar compounds, such as:

1,2,4-Triazolidin-3-thione: This compound has a sulfur atom in place of the oxygen atom in this compound and exhibits similar biological activities.

1,2,4-Triazole: This compound has a similar ring structure but lacks the oxygen atom.

1,2,3-Triazole: Another related compound with a different arrangement of nitrogen atoms in the ring, known for its applications in click chemistry and drug design.

This compound stands out due to its unique combination of nitrogen and oxygen atoms in the ring, which imparts distinct chemical and biological properties.

生物活性

Antibacterial Activity

1,2,4-Triazolidine-3-thiones have shown promising antibacterial activity, particularly against multidrug-resistant (MDR) and extensively drug-resistant (XDR) Acinetobacter baumannii strains .

Key Findings:

- A small molecule based on the 1,2,4-triazolidine-3-thione scaffold demonstrated potent antibiotic activity against multiple strains of MDR and XDR A. baumannii .

- Compound 5, an optimized analog, showed up to 4-fold lower minimum inhibitory concentrations (MICs) against multiple A. baumannii strains compared to the parent compound .

Table 1: MIC values of selected 1,2,4-Triazolidine-3-thione compounds against A. baumannii strains

| Compound | MIC (μg/mL) |

|---|---|

| 1 (parent) | > 128 |

| 5 | 32-64 |

| 6a-b | > 128 |

| 10 | > 128 |

In Vivo Activity

Compound 5 exhibited modest in vivo activity in a Galleria mellonella infection model with A. baumannii .

Case Study: G. mellonella Infection Model

- 50 mg/kg of compound 5 saved 22% of infected worms after 6 days

- 100 mg/kg of compound 5 saved 32% of infected worms after 6 days

- 100% mortality was observed in untreated, infected worms after 6 days

Structure-Activity Relationship (SAR)

The research revealed important SAR insights for 1,2,4-triazolidine-3-thiones:

- The unsubstituted sulfur atom at the C-3 position is crucial for biological activity .

- Modifications at the C-5 and N-2 positions can enhance antibacterial activity .

- The original substitution pattern of 1,2,4-triazolidine-3-thiones is more active than the reverse scaffold .

Time-kill curve analysis suggests that compound 5 acts in a bactericidal manner . An antibiotic is considered bactericidal when it kills ≥99.9% of bacteria at a concentration no greater than four times the MIC .

Potential Applications

The 1,2,4-triazolidine-3-thione scaffold shows promise for:

- Development of narrow-spectrum antibiotics targeting MDR and XDR A. baumannii .

- Potential use in combating antibiotic-resistant Gram-negative bacteria .

Synthesis and Catalysis

Recent advancements in the synthesis of 1,2,4-triazolidine-3-thiones include:

- Green synthesis using a novel hydrazone-linked covalent organic framework (COF) as a catalyst .

- High yields (80-98%) achieved in short reaction times (4-20 minutes) using a water:ethanol (1:2) medium at room temperature .

This eco-friendly approach could facilitate the production and further study of these compounds for biological applications.

特性

CAS番号 |

48082-24-2 |

|---|---|

分子式 |

C2H5N3O |

分子量 |

87.08 g/mol |

IUPAC名 |

1,2,4-triazolidin-3-one |

InChI |

InChI=1S/C2H5N3O/c6-2-3-1-4-5-2/h4H,1H2,(H2,3,5,6) |

InChIキー |

NXHDERLYZNBICI-UHFFFAOYSA-N |

正規SMILES |

C1NC(=O)NN1 |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。